

# Troubleshooting low bioactivity in 2-aminobenzothiazole analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-1,3-benzothiazole-6-carboxamide

Cat. No.: B111167

[Get Quote](#)

## Technical Support Center: 2-Aminobenzothiazole Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole analogs. This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[2\]](#) [\[3\]](#) However, encountering low or inconsistent bioactivity is a common and often frustrating challenge in the early stages of drug discovery.

This guide is designed to provide a logical, in-depth framework for troubleshooting these issues. We will move systematically from foundational compound-related checks to complex cellular and target-specific investigations, helping you diagnose the root cause of low bioactivity and design effective solutions.

## Troubleshooting Guide: A Systematic Approach

This section is structured as a series of questions you might ask when faced with disappointing experimental results. Each answer provides not just a procedure, but the scientific reasoning behind it.

## Part 1: Foundational Checks - Is the Issue with the Compound Itself?

Before questioning complex biological interactions, it's crucial to validate the fundamental properties of your analog.

**Q1:** My 2-aminobenzothiazole analog shows lower-than-expected bioactivity. Where should I start troubleshooting?

**A1:** Always begin with the most fundamental aspect: the compound's identity, purity, and stability. An impure or degraded compound is a common source of irreproducible or weak results.

- **Verify Chemical Structure and Purity:** Confirm the identity and purity of your compound batch using analytical techniques like NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), LC-MS, and HRMS (High-Resolution Mass Spectrometry). A purity level of >95% is standard for most biological assays. Impurities can inhibit the desired activity, introduce artifacts, or be cytotoxic.
- **Assess Compound Stability:** The 2-aminobenzothiazole scaffold can be susceptible to degradation under certain conditions (e.g., light, pH, temperature).<sup>[4]</sup> Re-analyze a sample that has been stored for a period to check for degradation products. Consider if your assay buffer or cell culture medium conditions could be affecting compound stability over the course of the experiment.
- **Check for Tautomeric Forms:** 2-Aminobenzothiazole exists in an equilibrium between the more stable amino form and the imino form.<sup>[5]</sup> While the amino tautomer is predominant, substituents on the ring can influence this equilibrium. This can affect how the molecule interacts with its target, so it's a factor to be aware of during the design phase.<sup>[5]</sup>

**Q2:** Could the physicochemical properties of my analog be limiting its bioactivity?

**A2:** Absolutely. Poor physicochemical properties are a primary cause of low bioactivity, particularly in cell-based assays.<sup>[6][7][8][9][10]</sup> Key parameters to consider are solubility and lipophilicity, often guided by principles like Lipinski's Rule of Five.<sup>[11][12][13]</sup>

- **Lipinski's Rule of Five (Ro5):** This rule provides a guideline for evaluating the "drug-likeness" of a compound and its potential for oral bioavailability.<sup>[12][13][14][15]</sup> While not a strict law,

violations can signal potential problems with absorption and permeability.

| Parameter             | Lipinski's Guideline | Implication of Violation                                            |
|-----------------------|----------------------|---------------------------------------------------------------------|
| Molecular Weight (MW) | < 500 Da             | Reduced permeability and solubility.                                |
| LogP (Lipophilicity)  | < 5                  | Poor solubility, increased metabolic clearance, potential toxicity. |
| H-Bond Donors         | ≤ 5                  | Reduced permeability across cell membranes.                         |
| H-Bond Acceptors      | ≤ 10                 | Reduced permeability across cell membranes.                         |

- Solubility: This is arguably the most critical factor. If your compound precipitates in the assay medium, its effective concentration is much lower than intended, leading to artificially low activity. The hydrophobic nature of the benzothiazole core can contribute to poor aqueous solubility.[4]
- Lipophilicity (LogP/LogD): While some lipophilicity is required for membrane permeability, excessive lipophilicity (high LogP) can lead to poor solubility, non-specific binding to plastics and proteins, and rapid metabolism.[8]

Q3: How do I experimentally assess the solubility of my compound?

A3: You should measure both thermodynamic and kinetic solubility. For initial screening, a kinetic solubility assay is often sufficient and more relevant to how compounds are handled in most *in vitro* assays.

- Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess of solid compound to the solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material.

- Kinetic Solubility: This measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution. This mimics the conditions of most high-throughput screening (HTS) and cell-based assays. See the Experimental Protocols section for a detailed method.

Q4: My compound has poor solubility. What strategies can I use to improve it for in vitro assays?

A4: Improving solubility is key to getting reliable data.

- Formulation Strategies: For in vitro work, you can sometimes use co-solvents (e.g., increasing DMSO concentration, but be mindful of its effect on cells, typically keeping it  $\leq 0.5\%$ ). The use of excipients or cyclodextrins can also enhance solubility.<sup>[4]</sup>
- pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.
- Structural Modification (Medicinal Chemistry): For long-term development, the best solution is to modify the molecule itself. Introduce polar functional groups (e.g., -OH, -NH<sub>2</sub>) or ionizable centers (e.g., basic amines, carboxylic acids) to increase aqueous solubility. This is a core part of the structure-activity relationship (SAR) optimization process.

## Part 2: Assay-Related Issues - Is the Experiment the Problem?

If the compound's fundamental properties are sound, the next step is to scrutinize the experimental setup.

[Click to download full resolution via product page](#)

Caption: A decision-making flowchart for troubleshooting low bioactivity.

Q5: How can I be sure my compound is reaching its intracellular target?

A5: Just because a compound is active in a biochemical assay (with a purified protein) doesn't mean it will be active in a cell-based assay. It needs to cross the cell membrane.

- **Assess Permeability:** You can use computational models to predict permeability (e.g., Caco-2 permeability). Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) provide an *in vitro* measure of passive diffusion.
- **Look for Efflux:** The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be tested using specific inhibitors of these pumps. One study on 2-aminobenzothiazoles showed that their selected compounds were not subject to efflux, which is a favorable property.[\[16\]](#)

Q6: Could my compound be unstable in the assay conditions or rapidly metabolized by cells?

A6: Yes, this is a significant concern. Metabolic instability is a known liability for this scaffold.[\[4\]](#) [\[16\]](#)

- **Assay Stability:** Incubate your compound in the complete assay medium (including serum, if used) for the duration of your experiment. Then, use LC-MS to quantify the amount of parent compound remaining.
- **Metabolic Stability:** A common way to assess this is through a microsomal stability assay.[\[16\]](#) This involves incubating the compound with liver microsomes (which contain key metabolic enzymes like CYPs) and measuring its half-life.[\[16\]](#) Some 2-aminobenzothiazole analogs have shown poor metabolic stability with short half-lives, which is a key area for optimization.[\[16\]](#)[\[17\]](#)

Q7: Is it possible my compound is interfering with the assay technology itself?

A7: This is a critical and often overlooked issue, especially in HTS. Compounds can create false positive or false negative results through mechanisms unrelated to their intended biological activity.

- **Fluorescence Interference:** If you are using a fluorescence-based readout, your compound might be fluorescent at the same wavelengths or it could quench the signal. Always run a

control where you add the compound to the assay at the final step, just before reading, to check for this.

- Assay Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes. This can be checked using dynamic light scattering (DLS) or by testing for sensitivity to detergents like Triton X-100.
- Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase).
- Cross-Reactivity: Ensure your detection method is specific. For example, if using an antibody-based detection method, confirm it doesn't cross-react with your compound or its metabolites.[\[18\]](#)

## Part 3: Target Engagement - Is the Compound Binding to its Target?

If you have ruled out issues with the compound and the assay, the final question is whether the compound is actually interacting with its intended target protein inside the cell. A lack of target engagement is a definitive reason for low bioactivity.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Q8: How can I confirm that my compound is engaging with its intended target protein in a cellular context?

A8: You need to use a target engagement assay. These assays directly measure the physical interaction between a drug and its protein target within the complex environment of a cell.[\[21\]](#) [\[22\]](#) This is the most direct way to confirm your hypothesis and is a critical step in validating a compound's mechanism of action.[\[21\]](#)

Q9: What are some common target engagement assays I can use?

A9: Several powerful techniques are available, each with its own advantages.

- Cellular Thermal Shift Assay (CETSA): This is a widely used method to confirm target engagement in intact cells or cell lysates.[\[23\]](#)[\[24\]](#)[\[25\]](#) The principle is that when a compound binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[\[23\]](#)[\[26\]](#)[\[27\]](#) By heating cells treated with your compound across a

range of temperatures, you can observe a "shift" in the protein's melting curve compared to untreated cells, which confirms binding.[24][27]



[Click to download full resolution via product page](#)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

- Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for studying biomolecular interactions.[28][29] In a typical setup, the target protein is immobilized on a sensor chip, and your compound is flowed over the surface.[30][31][32] Binding is detected as a change in the refractive index, providing quantitative data on binding affinity (KD) and kinetics (association/dissociation rates).[29][30] This is a powerful tool for hit validation and lead optimization.[28][30]
- Scintillation Proximity Assay (SPA): SPA is a homogeneous radioisotopic assay technology. [33][34][35][36] The target protein is bound to microscopic beads containing a scintillant. A radiolabeled ligand that binds the target is added. When the radiolabeled ligand binds to the protein on the bead, the emitted radiation (e.g., from  $^3\text{H}$ ) is close enough to excite the scintillant, producing a light signal.[33][34][37] Your unlabeled test compound will compete with the radiolabeled ligand, causing a decrease in the signal if it binds to the same site.

## Experimental Protocols

### Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol assesses the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.

- Preparation:
  - Prepare a 10 mM stock solution of your 2-aminobenzothiazole analog in 100% DMSO.
  - Prepare a serial dilution of this stock in DMSO (e.g., in a 96-well plate).
  - Fill a clear-bottom 96- or 384-well plate with your chosen aqueous buffer (e.g., PBS, pH 7.4).
- Compound Addition:
  - Using a liquid handler, transfer a small volume (e.g., 1-2  $\mu$ L) from the DMSO dilution plate to the buffer plate. This will create a final DMSO concentration of 1-2%.
- Incubation:
  - Shake the plate for 1-2 hours at room temperature to allow for equilibration.
- Measurement:
  - Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.
- Analysis:
  - Plot the turbidity signal against the compound concentration. The point at which the signal begins to sharply increase is the kinetic solubility limit.

#### Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Workflow

This protocol is for generating a melt curve to see if your compound stabilizes its target protein. [\[23\]](#)[\[24\]](#)

- Cell Culture and Treatment:

- Culture cells expressing your target protein to ~80% confluence.
- Treat cells with your compound at a fixed concentration (e.g., 10x the expected IC<sub>50</sub>) or with a vehicle control (e.g., DMSO). Incubate for 1 hour under normal culture conditions.
- Harvesting and Aliquoting:
  - Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
  - Aliquot the cell suspension into PCR tubes for each temperature point.[23]
- Heat Treatment:
  - Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[23]
  - Cool the samples at room temperature for 3 minutes.
- Lysis and Fractionation:
  - Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[23]
  - Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[23]
- Analysis:
  - Carefully collect the supernatant (soluble fraction).
  - Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
  - Quantify the band intensities and plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

## Frequently Asked Questions (FAQs)

Q: What is the significance of the 2-aminobenzothiazole tautomeric forms?

A: 2-Aminobenzothiazole can exist in an equilibrium between an 'amino' and an 'imino' form.[\[5\]](#) Computational and experimental data show the amino tautomer is generally more stable.[\[5\]](#) The specific tautomeric form present can significantly impact biological activity because it determines the molecule's shape, electronic distribution, and its ability to act as a hydrogen bond donor or acceptor, all of which are critical for binding to a protein target.[\[5\]](#)

Q: Are there known off-target effects for this scaffold?

A: The 2-aminobenzothiazole scaffold is considered "privileged" because it can bind to a wide variety of biological targets.[\[2\]](#)[\[4\]](#) Derivatives have been shown to inhibit many different proteins, including various kinases (e.g., PI3K, EGFR, CDK2), enzymes, and receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[38\]](#)[\[39\]](#) Therefore, it is crucial to perform selectivity profiling (e.g., against a kinase panel) to understand the off-target activities of your specific analog, as these could be responsible for observed cellular phenotypes or toxicity.

Q: How does Structure-Activity Relationship (SAR) inform troubleshooting?

A: SAR is the process of understanding how changes in a molecule's structure affect its biological activity. If you have a series of analogs, SAR can provide critical clues. For example, if adding a bulky hydrophobic group consistently kills activity, it might suggest a steric clash in the binding pocket or a resulting drop in solubility. Conversely, if adding a hydrogen bond donor improves potency, it points to a key interaction with the target.[\[16\]](#) One study on 2-aminobenzothiazoles found that adding a phenyl group increased activity, while adding a methyl group increased cytotoxicity without improving activity, demonstrating the fine line in SAR exploration.[\[16\]](#) Systematically analyzing your SAR data in the context of the troubleshooting steps outlined above will provide a much clearer path toward designing more potent and effective compounds.

## References

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against *Mycobacterium tuberculosis*.
- Importance of Physicochemical Properties In Drug Discovery.
- Scintill
- A beginner's guide to surface plasmon resonance. Portland Press.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.PubMed.
- Lipinski's rule of five – Knowledge and References.Taylor & Francis.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.PubMed.
- How does SPR work in Drug Discovery?deNOVO Biolabs.
- Surface Plasmon Resonance (SPR) & Biophysics.BioAscent.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- How Is Surface Plasmon Resonance Used In Drug Discovery?Chemistry For Everyone (YouTube).
- Physicochemical properties.Fiveable.
- The Rule of 5 - Two decades later.
- Lipinski's rule of five.Wikipedia.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.BenchChem.
- Scintill
- Application of scintillation proximity assay in drug discovery.PubMed.
- Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.Taylor & Francis Online.
- Scintill
- Lipinski's rule of five.Moodle@Units.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.PubMed Central.
- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.IAJESM.
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Determining target engagement in living systems.PubMed Central.
- What are the physicochemical properties of drug?LookChem.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.Bio-Techne.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 2-Aminobenzothiazole-Based Assays.BenchChem.
- 2-Aminobenzothiazoles in anticancer drug design and discovery.PubMed Central.

- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- Mastering Lipinski Rules for Effective Drug Development.bioaccessla.com.
- 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance.BenchChem.
- 2-Aminobenzothiazoles in anticancer drug design and discovery.PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.ScienceDirect.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach.
- Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of *Pseudomonas aeruginosa* Virulence Phenotypes.PubMed Central.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajesm.in [iajesm.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. fiveable.me [fiveable.me]
- 10. What are the physicochemical properties of drug? [lookchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 16. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [annualreviews.org](https://www.annualreviews.org) [annualreviews.org]
- 28. [portlandpress.com](https://www.portlandpress.com) [portlandpress.com]
- 29. [denovobiolabs.com](https://www.denovobiolabs.com) [denovobiolabs.com]
- 30. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 31. [youtube.com](https://www.youtube.com) [youtube.com]
- 32. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 33. Scintillation Proximity Assays | Revvity [revvity.com]
- 34. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 35. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 37. [gyansanchay.csjmu.ac.in](https://gyansanchay.csjmu.ac.in) [gyansanchay.csjmu.ac.in]
- 38. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 39. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting low bioactivity in 2-aminobenzothiazole analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111167#troubleshooting-low-bioactivity-in-2-aminobenzothiazole-analogs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)